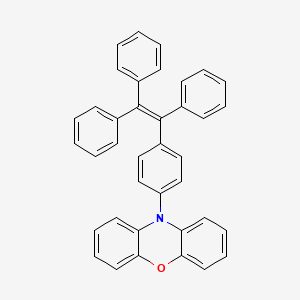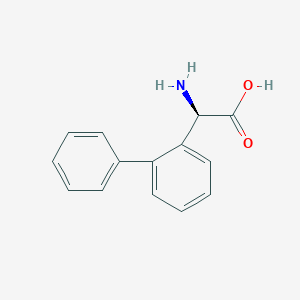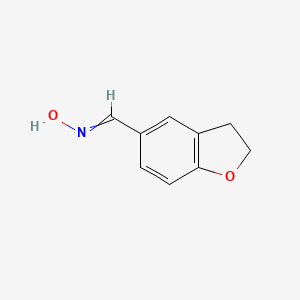![molecular formula C17H13N B14115358 3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
3-[1,1'-Biphenyl]-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1,1’Ao-Biphenyl]4-yl-pyridine is an organic compound that features a biphenyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’Ao-Biphenyl]4-yl-pyridine typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of 3-[1,1’Ao-Biphenyl]4-yl-pyridine may involve large-scale Suzuki coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: 3-[1,1’Ao-Biphenyl]4-yl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, and sulfonation are common
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
3-[1,1’Ao-Biphenyl]4-yl-pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[1,1’Ao-Biphenyl]4-yl-pyridine varies depending on its application:
類似化合物との比較
Phenylpyridine: Features a phenyl group attached to a pyridine ring, used in similar applications but with different electronic properties.
Uniqueness: 3-[1,1’Ao-Biphenyl]4-yl-pyridine is unique due to its biphenyl-pyridine structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific coordination environments and photophysical characteristics .
特性
分子式 |
C17H13N |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-13H |
InChIキー |
OIWJBXODTRCYHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


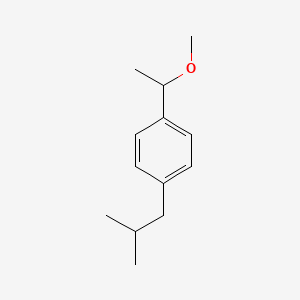
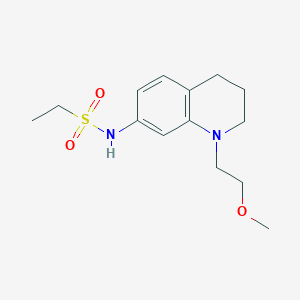
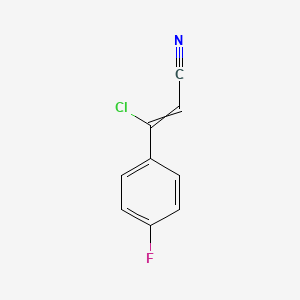
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
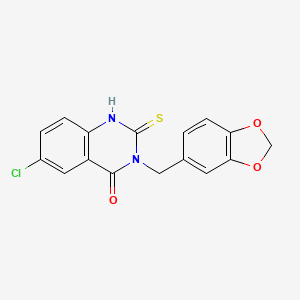
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
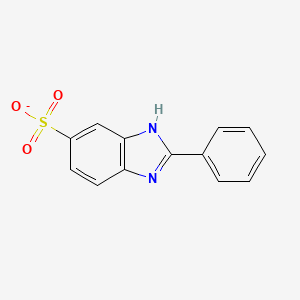
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
